N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide, also known as QNZ, is a synthetic compound that has been widely used in scientific research. QNZ is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Wirkmechanismus
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide exerts its biological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, such as cytokines, growth factors, and microbial products, and plays a critical role in the pathogenesis of many diseases. This compound binds to the NF-κB essential modulator (NEMO), a regulatory subunit of the NF-κB pathway, and prevents the activation of NF-κB by blocking the phosphorylation and degradation of the inhibitor of κB (IκB).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound inhibits the proliferation, invasion, and metastasis of cancer cells by inducing apoptosis and cell cycle arrest. This compound also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In immune cells, this compound suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation and differentiation of T cells and B cells. This compound also reduces the production of autoantibodies and ameliorates the symptoms of autoimmune disorders. In viral infections, this compound inhibits the replication and transcription of viral genes by blocking the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments, such as its high potency, specificity, and stability. This compound is also readily available and can be easily synthesized or purchased from commercial sources. However, this compound has some limitations, such as its potential cytotoxicity, off-target effects, and variable pharmacokinetics. This compound should be used at appropriate concentrations and in combination with other inhibitors or compounds to minimize its adverse effects and enhance its efficacy.
Zukünftige Richtungen
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has great potential for further research and development in various fields. Some possible future directions for this compound research include:
1. Investigating the molecular mechanisms of this compound action and its interaction with other signaling pathways.
2. Developing more potent and selective this compound derivatives for specific disease targets.
3. Evaluating the safety and efficacy of this compound in preclinical and clinical trials for various diseases.
4. Exploring the synergistic effects of this compound with other drugs or therapies in combination treatments.
5. Developing novel drug delivery systems for this compound to improve its pharmacokinetics and bioavailability.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its potent inhibition of NF-κB and its potential therapeutic applications in various diseases. This compound has several advantages and limitations for lab experiments and has great potential for further research and development. This compound represents a promising avenue for the development of novel drugs and therapies for cancer, autoimmune disorders, and infectious diseases.
Synthesemethoden
The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves several steps, starting with the reaction of 7-chloro-3,4-dihydroquinoline with methylsulfonyl chloride to form 7-chloro-3,4-dihydro-1-methylsulfonyl-quinoline. This intermediate is then reacted with 3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid to form this compound. The purity and yield of this compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the proliferation and metastasis of cancer cells by blocking the NF-κB pathway. This compound has also been investigated as a potential treatment for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, by suppressing the immune response. In infectious disease research, this compound has been found to inhibit the replication of viruses, such as HIV and hepatitis B virus, by blocking the NF-κB pathway.
Eigenschaften
Molekularformel |
C20H21N3O6S2 |
---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C20H21N3O6S2/c1-30(26,27)22-10-3-5-14-7-8-16(13-18(14)22)21-20(25)15-4-2-6-17(12-15)23-19(24)9-11-31(23,28)29/h2,4,6-8,12-13H,3,5,9-11H2,1H3,(H,21,25) |
InChI-Schlüssel |
JFKGIOYYALMNCO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCS4(=O)=O |
Kanonische SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCS4(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.